molecular formula C7H9NO2 B152853 (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid CAS No. 138957-98-9

(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid

Cat. No. B152853
M. Wt: 139.15 g/mol
InChI Key: JWOHRHJMTNGZBX-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S,S)-EtP and has a molecular formula of C7H9NO2.

Mechanism Of Action

The mechanism of action of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a GABA receptor agonist. GABA is a neurotransmitter that plays a crucial role in the central nervous system. By acting as a GABA receptor agonist, (S,S)-EtP can enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid have been extensively studied. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. In addition, (S,S)-EtP has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.

Advantages And Limitations For Lab Experiments

One of the major advantages of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is its potential applications in various fields such as medicinal chemistry. However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid. One of the major future directions is the continued study of its potential applications in medicinal chemistry. In addition, there is a need for further research on the mechanism of action of (S,S)-EtP to fully understand its biochemical and physiological effects. Another future direction is the development of new synthesis methods that can overcome the limitations of the current methods. Finally, there is a need for further research on the potential side effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid to ensure its safety for use in various fields.

Synthesis Methods

The synthesis of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the asymmetric synthesis of (S,S)-EtP using chiral auxiliary. This method involves the use of chiral auxiliaries such as diethyl tartrate to obtain the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction between 5-iodo-2-pyrrolidone and ethynylmagnesium bromide.

Scientific Research Applications

(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major scientific research applications of (S,S)-EtP is in the field of medicinal chemistry. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties.

properties

CAS RN

138957-98-9

Product Name

(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

JWOHRHJMTNGZBX-RITPCOANSA-N

Isomeric SMILES

C#C[C@@H]1CC[C@H](N1)C(=O)O

SMILES

C#CC1CCC(N1)C(=O)O

Canonical SMILES

C#CC1CCC(N1)C(=O)O

synonyms

D-Proline, 5-ethynyl-, (5R)-rel- (9CI)

Origin of Product

United States

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